2-(Prop-2-ene-1-sulfonyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-2-3-10(8,9)4-5(6)7/h2H,1,3-4H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWWXQXXKPAAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Prop 2 Ene 1 Sulfonyl Acetic Acid and Analogous Structures
Foundational Synthetic Routes to Sulfones
The construction of the sulfone group is a well-established area of organic synthesis, with several classical methods forming the bedrock of modern approaches. thieme-connect.comnih.gov These foundational routes are widely employed for their reliability and broad substrate scope.
Oxidative Protocols for Sulfide (B99878) and Sulfoxide (B87167) Conversion
One of the most direct and common methods for preparing sulfones is through the oxidation of the corresponding sulfides. nih.govwikipedia.org This process typically proceeds in a stepwise manner, with the initial oxidation of the sulfide yielding a sulfoxide, which can then be further oxidized to the desired sulfone. nih.gov A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and peracids being among the most frequently used. nih.gov
The chemoselectivity of the oxidation can often be controlled by the reaction conditions. For instance, controlling the stoichiometry of the oxidant is crucial to prevent over-oxidation when the sulfoxide is the desired product. acsgcipr.org However, for the synthesis of sulfones, an excess of the oxidizing agent is often used to ensure complete conversion. researchgate.net Modern iterations of this method focus on more environmentally benign oxidants and catalytic systems. For example, systems using air or O2 as the terminal oxidant have been developed to improve the sustainability of the process. organic-chemistry.org
Table 1: Selected Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Catalyst/Conditions | Key Features |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Tantalum carbide or Niobium carbide | Catalytic system, high yields. organic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic anhydride (B1165640), ethyl acetate | Metal-free, environmentally friendly. organic-chemistry.org |
| Oxone | Water or solvent-free (milling) | Green chemistry approach. nih.gov |
| Selectfluor | H₂O as oxygen source | Eco-friendly, nearly quantitative yields. organic-chemistry.org |
Alkylation and Arylation Strategies Involving Sulfinate Salts
The reaction of sulfinate salts with electrophiles is a cornerstone of sulfone synthesis. thieme-connect.comnih.gov Sulfinates are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. researchgate.net The outcome of the reaction is largely dependent on the nature of the electrophile. "Soft" electrophiles, such as alkyl, allyl, and benzyl (B1604629) halides, tend to react at the sulfur atom to produce the desired sulfone (S-alkylation). researchgate.netchemicalforums.com Conversely, "hard" electrophiles often lead to the formation of sulfinic esters through O-alkylation. researchgate.netchemicalforums.com
This method is highly versatile, allowing for the introduction of a wide range of alkyl, allyl, and benzyl groups. organic-chemistry.org The generation of sulfinate salts can be achieved through various means, including the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.govorganic-chemistry.org
Sulfonylation of Carbon Nucleophiles and Aromatic Systems
The formation of sulfones can also be achieved through the reaction of a sulfonylating agent with a carbon nucleophile. A classic example of this is the Friedel-Crafts sulfonylation of aromatic compounds, where an arenesulfonyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst to form a diaryl sulfone. wikipedia.orgjchemrev.com
Beyond aromatic systems, other carbon nucleophiles can be employed. For instance, the reaction of sulfonyl chlorides with organometallic reagents can provide access to a variety of sulfone structures. Additionally, sulfonyl groups can be introduced adjacent to carbonyl groups to form β-carbonyl sulfones through various coupling strategies. organic-chemistry.org These reactions often involve the use of sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. organic-chemistry.org
Addition Reactions to Unsaturated Systems (Alkenes, Alkynes, Allenes)
The addition of sulfonyl-containing species across carbon-carbon multiple bonds represents another important avenue for sulfone synthesis. nih.gov These reactions can proceed through various mechanisms, including radical and ionic pathways. For example, the addition of sulfonyl radicals to alkenes and alkynes is a well-established method. nih.gov
More recently, hydrosulfonylation reactions, where a sulfinic acid adds across a double or triple bond, have gained prominence. mdpi.com These reactions can often be performed without the need for a catalyst, particularly with electron-rich unsaturated systems, making them an atom-economical and environmentally friendly option. mdpi.com Transition metal-free hydrosulfonylation of allenes has also been developed, providing access to allylic sulfones. chemrxiv.org
Advanced Approaches to Allylic Sulfone Architectures
Allylic sulfones are particularly valuable building blocks in organic synthesis, and as such, more sophisticated methods for their construction have been developed. These advanced approaches often offer higher levels of regio- and stereocontrol.
Transition-Metal Catalyzed Formations of Allylic Sulfones
Transition-metal catalysis has revolutionized the synthesis of allylic sulfones, providing highly efficient and selective methods. nih.gov Palladium-catalyzed reactions are particularly prevalent in this area. rsc.org For instance, the palladium-catalyzed hydrosulfonylation of 1,3-dienes and cyclopropenes with sulfinic acids or their salts has been shown to be a powerful method for generating allylic sulfones. mdpi.comrsc.org These reactions often proceed via a π-allyl palladium intermediate, which then undergoes nucleophilic attack by the sulfinate. rsc.org
Other transition metals, such as molybdenum and rhodium, have also been employed in the synthesis of allylic sulfones. chemrxiv.orgnih.gov Molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles has been developed, providing access to α,α-disubstituted allylic sulfones. nih.gov Rhodium catalysts have been used in the hydrothiolation of allenes, which can lead to allylic sulfone precursors. chemrxiv.org
Table 2: Examples of Transition-Metal Catalyzed Allylic Sulfone Syntheses
| Metal Catalyst | Substrates | Sulfonyl Source | Key Features |
|---|---|---|---|
| Palladium | 1,3-Dienes, Cyclopropenes | Sulfinic Acids/Salts | High regio- and chemo-selectivity. mdpi.comrsc.org |
| Molybdenum | Tertiary Allylic Electrophiles | Sodium Sulfinates | Forms carbon-sulfur bonds at substituted centers. nih.gov |
| Rhodium | Allenes | Sulfinic Acids | Can provide access to allylic sulfone precursors. chemrxiv.org |
Palladium-Catalyzed Hydrosulfonylation of Cyclopropenes and Conjugated Dienes
Palladium catalysis is a cornerstone in the synthesis of allylic sulfones from unsaturated systems like 1,3-dienes. nih.govacs.org This method involves the direct addition of a sulfonyl group and a hydrogen atom across the diene system. A notable protocol employs a palladium catalyst with a chiral spiro phosphoramidite (B1245037) ligand for the highly enantio- and regioselective hydrosulfonylation of 1,3-dienes with sulfonyl hydrazides, providing an efficient route to valuable chiral allylic sulfones. nih.gov
Mechanistic studies suggest that the reaction may proceed through the formation of an allyl hydrazine (B178648) intermediate, with the subsequent rearrangement to the chiral allylic sulfone being the enantioselectivity-determining step. nih.gov Another well-developed protocol uses sulfinic acids as the sulfonyl source. acs.orgnih.gov This approach provides atom- and step-economical access to 1,3-disubstituted chiral allylic sulfones under mild conditions. acs.orgnih.gov Combined experimental and computational studies indicate the reaction is likely initiated by a ligand-to-ligand hydrogen transfer, followed by a C–S bond reductive elimination. acs.orgnih.gov The steric properties of the ligand, such as the tert-butyl group on (R)-DTBM-Segphos, have been identified as a key factor in controlling the enantioselectivity. acs.orgnih.gov A palladium-catalyzed ring-opening hydrosulfonylation of methylenecyclopropanes using sulfonyl hydrazides has also been developed, yielding a range of branched (E)‐allylic sulfones in good yields. researchgate.net
Table 1: Examples of Palladium-Catalyzed Hydrosulfonylation of 1,3-Dienes
| Diene Substrate | Sulfonyl Source | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Various 1,3-dienes | Sulfonyl hydrazides | Pd-catalyst / Monodentate chiral spiro phosphoramidite | Good | High | nih.gov |
| Various 1,3-dienes | Sulfinic acids | (R)-DTBM-Segphos/Pd-catalyst | Good | High | acs.orgnih.gov |
Ligand-Controlled Palladium-Catalyzed Coupling of Allenes with Sulfinic Acids
The hydrosulfonylation of allenes presents a direct and atom-economical route to allylic sulfones. acs.org A significant advancement in this area is the development of a chemodivergent protocol using palladium catalysis where the choice of ligand dictates the regioselectivity of the product. acs.orgacs.orgnih.gov This method allows for the selective synthesis of either branched allylic sulfones or linear allylic sulfones, which may bear a conjugated (Z,E)-1,3-diene structure. acs.orgnih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates compatibility with a wide range of functional groups, including halides, nitriles, alcohols, esters, and carbonyls. acs.org
The strategic selection of ligands is crucial for controlling the reaction's outcome. For instance, different phosphine (B1218219) ligands can steer the reaction toward the desired isomer. acs.orgorganic-chemistry.org Mechanistic proposals suggest the reaction involves a ligand-to-ligand hydrogen transfer to form a π-allylpalladium intermediate, which then undergoes reductive elimination to yield the final sulfone product. organic-chemistry.orgnih.gov This approach is highly atom-economical as it directly couples allenes with sulfinic acids. nih.govrsc.org
Table 2: Ligand-Controlled Synthesis of Allylic Sulfones from Allenes
| Allene Substrate | Sulfinic Acid | Ligand | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aliphatic allenes | Aryl/Alkyl sulfinic acids | e.g., DIPPF | Branched or Linear | Good to High | acs.orgacs.org |
| Functionalized allenes | Aryl/Alkyl sulfinic acids | Ligand-dependent | Branched or Linear | Good to High | acs.org |
Catalytic C-S Coupling Reactions from Allylic Alcohols and Amines
Allylic alcohols and amines are readily available starting materials for the synthesis of allylic sulfones through C-S coupling reactions. Palladium-catalyzed reactions have been developed that allow for the direct use of allylic alcohols and amines without pre-functionalization. organic-chemistry.orgrsc.org One method involves a dehydrative sulfination of allylic alcohols, which proceeds under mild conditions and produces water as the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org Another approach uses a combination of Pd(OAc)₂, PPh₃, and Et₃B to activate the alcohol group in situ for coupling with sulfinates. organic-chemistry.org
For allylic amines, a palladium-catalyzed α-selective substitution reaction with sodium sulfinates has been reported. organic-chemistry.org This process provides structurally diverse allylic sulfones in good to excellent yields with exclusive E selectivity. organic-chemistry.org The use of specific ligands, such as BINOL, allows this transformation to proceed with an excellent retention of enantiomeric excess when using α-chiral primary allylic amines. organic-chemistry.org
Tungsten-Catalyzed Allylation of Sodium Sulfinates
Tungsten catalysis offers an alternative to palladium for the synthesis of allylic sulfones. A complex formed from readily available (CH₃CN)₃W(CO)₃ and a bipyridine ligand has been shown to effectively catalyze the allylation of sodium sulfinates. organic-chemistry.org This reaction typically proceeds at around 60°C and provides branched allylic sulfones in very good yields with excellent regioselectivity. organic-chemistry.org This methodology expands the toolkit for synthesizing these important compounds using less common transition metals.
Rhodium-Catalyzed S-S Bond Cleavage and Organothio Group Transfer
Rhodium complexes are effective catalysts for the cleavage of the S-S bond in disulfides, enabling the transfer of organothio groups to various organic molecules. elsevierpure.commdpi.comnih.gov This strategy can be applied to the synthesis of organosulfur compounds without the need for bases or organometallic reagents. elsevierpure.comnih.gov The rhodium catalyst can activate C-H bonds, allowing for the direct thiolation of substrates. mdpi.com While this method is more commonly described for synthesizing sulfides, the underlying principle of catalytic S-S bond activation and transfer is relevant to the broader field of organosulfur chemistry. mdpi.com A direct asymmetric rhodium-catalyzed hydrosulfonylation of allenes and alkynes using sodium sulfinates has also been developed, providing chiral allylic sulfones with high regioselectivity and enantioselectivity. nih.gov
Metal-Free and Green Chemistry Syntheses of Allylic Sulfones
In line with the principles of green chemistry, several metal-free synthetic routes to allylic sulfones have been developed. These methods avoid the cost and potential toxicity associated with transition metal catalysts. researchgate.netrsc.org
Catalyst- and Additive-Free Hydrosulfonylation of 1,3-Dienes
A notable green chemistry approach is the direct hydrosulfonylation of 1,3-dienes with sulfinic acids that proceeds without any catalyst or additive. mdpi.comdoaj.org This reaction works efficiently for electron-rich aryl-1,3-dienes, proceeding under ambient air at room temperature. mdpi.com The process is highly atom-economical, demonstrates excellent regio- and chemoselectivity, and is operationally simple. mdpi.com The proposed mechanism involves the protonation of the diene by the sulfinic acid to generate an allylic carbocation intermediate, which is then trapped by the sulfinate anion. mdpi.com This method provides a sustainable and cost-effective pathway to allylic sulfones with yields ranging from 10-94%. mdpi.com Another approach involves a one-pot dehydration cross-coupling between allylic alcohols and sodium sulfinates in water, using tetrabutylammonium (B224687) tribromide as a catalyst. acs.org This strategy is noted for its mild conditions, use of an environmentally benign solvent, and reliance on readily accessible starting materials. acs.org
Table 3: Catalyst-Free Hydrosulfonylation of an Aryl-1,3-Diene
| Diene Substrate | Sulfinic Acid | Solvent | Temperature | Yield | Reference |
|---|
Decarboxylative Approaches Employing SO2 Surrogates
The conversion of carboxylic acids into sulfones via decarboxylation represents a powerful synthetic strategy, leveraging abundant and structurally diverse feedstocks. nih.gov This approach often utilizes sulfur dioxide surrogates, which are stable, easy-to-handle solid compounds that release SO2 under specific reaction conditions, circumventing the challenges associated with using gaseous sulfur dioxide. baranlab.org
A notable method involves the photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids. chemistryviews.org In this process, a variety of acyclic and cyclic carboxylic acids react with a SO2 surrogate, such as 1,4-diazabicyclo[2.2.2]octane·(SO2)2 (DABSO), in the presence of an electrophile like allyl bromide. chemistryviews.org The reaction is catalyzed by tetrabutylammonium tetrachloroferrate(III) (TBAFeCl4) and proceeds under mild conditions at room temperature with LED irradiation. chemistryviews.org The proposed mechanism involves a single-electron transfer (SET) from the carboxylate to the Fe(III) center, generating a carboxyl radical that subsequently loses CO2. The resulting alkyl radical reacts with DABSO to form a sulfonyl radical, which is then reduced and trapped by the electrophile to yield the final sulfone product. chemistryviews.orgorganic-chemistry.org This method provides a direct route for converting a carboxylic acid group into a sulfonyl group. researchgate.net
Another relevant strategy is the palladium-catalyzed decarboxylative coupling of sulfonylacetic esters. nih.gov This transformation allows for the synthesis of allylated alkanes by using the sulfone as a traceless activating group that facilitates the decarboxylative allylation and can be subsequently cleaved. nih.gov Such reactions demonstrate that the decarboxylation to form an α–sulfonyl anion is often the rate-limiting step. nih.gov These decarboxylative methods are pivotal for creating C-S bonds and offer efficient access to complex sulfones from simple carboxylic acid precursors. nih.gov
Table 1: Examples of Decarboxylative Sulfonylation of Carboxylic Acids
| Carboxylic Acid Precursor | Electrophile | SO2 Surrogate | Catalyst | Product | Yield | Reference |
| Cyclohexanecarboxylic acid | Allyl bromide | DABSO | TBAFeCl4 | Allyl cyclohexyl sulfone | 85% | chemistryviews.org |
| Adamantane-1-carboxylic acid | Allyl bromide | DABSO | TBAFeCl4 | 1-Adamantyl allyl sulfone | 94% | chemistryviews.org |
| 4-Phenylbutanoic acid | Allyl bromide | DABSO | TBAFeCl4 | Allyl 3-phenylpropyl sulfone | 71% | chemistryviews.org |
Formation of Allylic Sulfones via Sulfinyl Transfer Reactions
The synthesis of allylic sulfones can be efficiently achieved through reactions involving the transfer of a sulfinyl group. A direct and catalyst-free method involves the reaction of a broad range of allylic alcohols with various sulfinyl chlorides. organic-chemistry.org This protocol proceeds without external catalysts or additives, affording structurally diverse allylic sulfones in moderate to excellent yields. organic-chemistry.org The reaction is believed to be catalyzed by the byproduct hydrogen chloride (HCl), which accelerates the formation of carbocation intermediates, leading to efficient sulfone synthesis. organic-chemistry.org
The reaction conditions are typically mild, with chloroform (B151607) often serving as the preferred solvent. organic-chemistry.org An important feature of this method is its high regioselectivity and stereoselectivity, especially for trisubstituted allylic alcohols, which can yield products with exclusive Z selectivity. organic-chemistry.org This approach avoids the need for expensive reagents or harsh conditions that are sometimes characteristic of traditional methods. organic-chemistry.org
Table 2: Synthesis of Allylic Sulfones from Allylic Alcohols and Sulfinyl Chlorides
| Allylic Alcohol | Sulfinyl Chloride | Product | Yield | Reference |
| Cinnamyl alcohol | Benzenesulfinyl chloride | Allyl phenyl sulfone | 94% | organic-chemistry.org |
| 3-Methyl-2-buten-1-ol | p-Toluenesulfinyl chloride | 3-Methyl-2-butenyl p-tolyl sulfone | 89% | organic-chemistry.org |
| 1-Phenyl-2-propen-1-ol | Methanesulfinyl chloride | 1-Phenylallyl methyl sulfone | 82% | organic-chemistry.org |
Synthesis of Sulfone-Containing Carboxylic Acids
The synthesis of carboxylic acids that contain a sulfone group is a critical area of organic chemistry, as these compounds are valuable building blocks. researchgate.net
Condensation Reactions with Sulfinates and Alcohols/Aldehydes in Acetic Acid Medium
The synthesis of sulfinate esters from sulfinic acids and alcohols can be achieved using condensation reagents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org While direct condensation in acetic acid is not extensively detailed, related catalyst-free hydrosulfonylation reactions provide insight into the reactivity of sulfinic acids. For instance, electron-rich aryl-1,3-dienes react with sulfinic acids at room temperature to produce allylic sulfones with high atom economy and regio- and chemo-selectivity. nih.govnih.gov This suggests that under appropriate conditions, sulfinates can readily participate in addition and condensation-type reactions to form C-S bonds. nih.gov
Functional Group Interconversion from Other Acid Precursors
Functional group interconversion (FGI) provides a versatile platform for synthesizing sulfone-containing carboxylic acids. ub.edu One powerful FGI strategy is the direct conversion of carboxylic acids into sulfone analogues. researchgate.net A visible light-induced, organophotocatalytic method allows for the direct tricomponent decarboxylative coupling of carboxylic acids with a sulfur dioxide source and another reactant. researchgate.net
Another approach involves the decarbonylative thioetherification of carboxylic acids. nih.gov In this palladium-catalyzed reaction, thioesters act as both electrophilic activators for the carboxylic acid and as sulfur nucleophiles. nih.gov The resulting sulfide can then be oxidized to the corresponding sulfone, completing the interconversion from a carboxylic acid to a sulfone. This method is notable for its mild, base-free conditions and has been applied to the late-stage derivatization of complex molecules like pharmaceuticals and natural products. nih.gov
Furthermore, the conversion of carboxylic acids to sulfoxides via direct decarboxylative sulfinylation has been reported. nih.gov This metal-free, photocatalytic process couples carboxylic acids with sulfinates. nih.gov The resulting sulfoxides are direct precursors to sulfones via oxidation.
Strategies for Introducing the Carboxylic Acid Moiety Adjacent to the Sulfone
A primary strategy for forging the bond between the sulfone and the adjacent carboxylic acid involves the use of α-sulfonyl carbanions. Sulfonylacetic esters, which contain the core structure of interest, can be prepared through the straightforward alkylation of a parent sulfone precursor. nih.gov These esters can then serve as pronucleophiles in catalytic decarboxylative coupling reactions to form more complex allylated sulfones. nih.gov
An alternative approach utilizes sulfone-embedded cyclic anhydrides in reactions with imines. semanticscholar.org For example, a sulfone-substituted glutaric anhydride can undergo a decarboxylative annulation reaction to produce N-heterocyclic sulfones. semanticscholar.org The synthesis of the required anhydride precursor can be achieved via a scalable two-step sequence involving the oxidation of a commercially available thioether followed by cyclization. semanticscholar.org This modular strategy allows for the construction of sp3-rich N-heterocyclic sulfones, which are of significant interest in medicinal chemistry. semanticscholar.org
Mechanistic Investigations in the Context of 2 Prop 2 Ene 1 Sulfonyl Acetic Acid Chemistry
Elucidation of Reaction Pathways
The elucidation of reaction pathways for allylsulfonyl compounds involves identifying the key reactive intermediates. Depending on the reaction conditions, these intermediates can be radical species, ionic species, or involve complex coordination with metal catalysts.
Allylsulfonyl compounds, such as 2-(prop-2-ene-1-sulfonyl)acetic acid, are recognized as effective precursors for generating sulfonyl radicals. nih.gov This typically occurs through an addition-fragmentation process. nih.govnih.gov The reaction is often initiated by the addition of a radical species to the allyl double bond. The resulting carbon-centered radical intermediate then undergoes β-fragmentation, eliminating a stable sulfonyl radical. nih.gov
The general mechanism can be described as follows:
Initiation : A radical initiator (e.g., from a photocatalyst or a chemical initiator) generates an initial radical species.
Addition : This radical adds to the double bond of the allylsulfonyl compound, forming a carbon-centered radical.
Fragmentation (β-scission) : The newly formed radical undergoes fragmentation to release a sulfonyl radical and an alkene. nih.gov This step is a key characteristic of β-sulfonyl radicals. nih.gov
Propagation : The generated sulfonyl radical can then add to other unsaturated molecules (alkenes, alkynes), propagating the radical chain and forming new carbon-centered radicals. nih.govresearchgate.net These carbon-centered radicals can then participate in further reactions, such as hydrogen atom abstraction or addition to other molecules, to form the final product. nih.gov
This radical-mediated pathway is a valuable method for constructing highly functionalized sulfonyl-containing compounds. nih.gov The ease of generation and efficiency of reaction make sulfur-centered radicals, particularly sulfonyl radicals, attractive intermediates in synthesis. scispace.com
| Step | Description | Key Intermediates | Reference |
|---|---|---|---|
| Radical Addition | An external radical adds to the C=C double bond of the allyl group. | Carbon-centered radical | nih.gov |
| β-Fragmentation | The intermediate radical fragments, releasing a sulfonyl radical. | Sulfonyl radical (RSO₂•) | nih.gov |
| Propagation | The sulfonyl radical adds to another substrate (e.g., an alkyne). | Vinyl radical | nih.gov |
| Trapping/Termination | The new radical is trapped or combines with another radical to terminate the chain. | Final product | nih.gov |
In addition to radical pathways, reactions of this compound can proceed through polar mechanisms involving ionic intermediates, particularly in the presence of transition metal catalysts or strong acids.
π-Allylpalladium Intermediates: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and allylic sulfones are excellent substrates for these transformations. In the presence of a palladium(0) catalyst, allylic sulfones can undergo fragmentation to form a π-allylpalladium(II) intermediate and a sulfinate anion. rsc.org This process is central to the Tsuji-Trost allylic alkylation and related reactions. researchgate.netrsc.org The generated π-allylpalladium complex is an electrophilic species that can be attacked by a wide range of nucleophiles. This versatile reactivity allows for the construction of numerous carbon-carbon and carbon-heteroatom bonds. rsc.org Mechanistic studies have confirmed that π-allylpalladium complexes are key intermediates in these catalytic cycles. researchgate.net
Carbonium Ions: The involvement of carbonium ions (carbocations) is plausible in reactions mediated by strong Lewis or Brønsted acids. Lewis acids can coordinate to the sulfonyl group's oxygen atoms, increasing the leaving group ability of the sulfonyl moiety. nih.govwikipedia.org Heterolytic cleavage of the carbon-sulfur bond could then generate an allylic carbocation. This intermediate would be subject to rearrangement or attack by nucleophiles. The stability of the allylic carbocation makes this a feasible pathway under appropriate acidic conditions. Reactions involving N-arylsulfonimidoyl chlorides with alkenes in the presence of a Lewis acid have been rationalized as proceeding through a carbocationic intermediate. nih.gov
The presence of the carboxylic acid group in this compound introduces the possibility of intramolecular coordination, which can have profound mechanistic implications. This functional group can act as a directing group, coordinating to a metal center or other reagents and influencing the regio- and stereoselectivity of the reaction.
For instance, in reactions mediated by metals that can form stable chelates, such as samarium, the carboxylic acid could coordinate to the metal ion. This chelation can hold the substrate in a rigid conformation, directing the subsequent reaction to a specific face or position of the molecule. nih.gov This type of substrate control is a powerful tool in asymmetric synthesis. The hydroxyl group in allylic hydroxy phenyl sulfones has been shown to act as an internal directing group in reductions with samarium diiodide, proceeding through a chelated organosamarium intermediate that controls the stereochemical outcome. nih.gov By analogy, the carboxylate of this compound could play a similar role, guiding the approach of a reagent and leading to high levels of stereocontrol.
Role of Catalysts and Additives in Reaction Selectivity and Efficiency
Catalysts and additives are pivotal in controlling the outcome of reactions involving this compound. They can influence which mechanistic pathway is followed (radical vs. polar) and dictate the selectivity and efficiency of the transformation.
In transition metal-catalyzed reactions, particularly those involving palladium, the ligands coordinated to the metal center play a crucial role in determining selectivity. nih.gov In the context of π-allylpalladium chemistry, the choice of ligand can influence where a nucleophile attacks the allyl fragment (regioselectivity) and from which face it attacks (stereoselectivity).
By tuning the steric and electronic properties of the ligands, one can direct the reaction to favor one product over others. nih.gov For example, bulky ligands may favor attack at the less sterically hindered terminus of the π-allyl complex. Chiral ligands are extensively used to achieve enantioselectivity, creating a chiral environment around the metal center that differentiates between the two enantiotopic faces of the intermediate. researchgate.netnih.gov The ability to use ligands to control selectivity is a key advantage of catalytic methods, enabling the synthesis of complex molecules with high precision. nih.gov
| Ligand Property | Effect on Selectivity | Example Application | Reference |
|---|---|---|---|
| Steric Bulk | Influences regioselectivity by directing attack to the less hindered position. | Pd-catalyzed allylic alkylation | nih.gov |
| Chirality | Induces enantioselectivity by creating a chiral catalytic environment. | Asymmetric allylic substitution | researchgate.net |
| Electronic Properties | Modulates the reactivity of the metal center and can influence positional selectivity. | C-H olefination | nih.gov |
Lewis and Brønsted acids can significantly alter the course of reactions involving this compound. Their primary role is often to activate a functional group by coordinating to a lone pair of electrons, thereby making the substrate more reactive. wikipedia.org
A Lewis acid can coordinate to the oxygen atoms of the sulfonyl group. This withdrawal of electron density makes the sulfonyl group a better leaving group and can facilitate C-S bond cleavage, potentially favoring polar, ionic pathways over radical ones. nih.gov Lewis acids are commonly employed in Friedel-Crafts sulfonylation reactions to activate the sulfonylating agent. researchgate.net
Stereochemical Control and Chirality Transfer Studies
The molecular structure of this compound features a prochiral center at the α-carbon, situated between the electron-withdrawing sulfonyl and carboxyl groups. Deprotonation of this carbon generates a resonance-stabilized carbanion that can serve as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, most notably in Michael additions. wikipedia.orgchemistrysteps.com The stereochemical outcome of such reactions is of paramount importance in asymmetric synthesis, and several strategies can be employed to control it.
Studies on analogous allylsulfone carbanions have demonstrated that these species can undergo highly stereoselective conjugate additions to Michael acceptors. researchgate.net The observed diastereoselectivity is often rationalized by the formation of a chelated transition state, particularly when a metal counterion like lithium is present. In this model, the metal ion coordinates with both the sulfonyl oxygen atoms and the carbonyl of the electrophile, creating a rigid, chair-like six-membered transition state. This conformation orients the substituents of both the nucleophile and the electrophile in a way that minimizes steric hindrance, leading to a strong preference for one diastereomer over the other. For reactions involving lithiated allylsulfones and α,β-unsaturated esters or ketones, a high degree of anti-diastereoselectivity is frequently observed.
To achieve enantiocontrol, chirality must be introduced into the reaction system. This can be accomplished through several methods, including the use of a chiral base, a chiral catalyst, or, most commonly, a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com In the case of this compound, the auxiliary would typically be appended to the carboxylic acid group, forming a chiral amide or ester.
The seminal work with Evans-type oxazolidinone auxiliaries provides a clear example of this principle. blogspot.com Once attached, the bulky substituent on the auxiliary effectively blocks one face of the resulting enolate, forcing an incoming electrophile to approach from the less hindered side. This facial bias leads to the preferential formation of one enantiomer of the product. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven highly effective in controlling the stereochemistry of aldol (B89426) and Michael additions. scielo.org.mx After the reaction, the auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product.
The table below illustrates typical results from studies on the stereoselective Michael addition of a related lithiated allyl sulfone to various α,β-unsaturated carbonyl compounds, demonstrating the high levels of diastereoselectivity that can be achieved.
| Entry | Michael Acceptor | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopentenone | trans-3-(1-(Phenylsulfonyl)allyl)cyclopentan-1-one | >95:5 | 85 |
| 2 | Cyclohexenone | trans-3-(1-(Phenylsulfonyl)allyl)cyclohexan-1-one | >95:5 | 90 |
| 3 | Methyl Crotonate | Methyl 3-methyl-4-(phenylsulfonyl)pent-1-ene-2-carboxylate | 90:10 | 88 |
| 4 | (E)-3-Penten-2-one | (4E)-5-(Phenylsulfonyl)hex-1-en-3-one | 85:15 | 75 |
Experimental Techniques for Mechanistic Analysis
A thorough understanding of a reaction's mechanism is crucial for its optimization and broader application. For a multifunctional compound like this compound, which can potentially undergo ionic, radical, or pericyclic reactions, several experimental techniques are indispensable for mechanistic elucidation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov While many reactions of this compound are expected to be ionic, the possibility of radical pathways exists, for instance, under photochemical conditions or in the presence of radical initiators. A reaction could involve the formation of a sulfonyl radical (RSO₂•) or radical addition across the allyl double bond. acs.org
Direct detection of reactive radical intermediates is often difficult due to their short lifetimes and low concentrations. In such cases, a technique called "spin trapping" is employed. researchgate.net A spin trap is a molecule that reacts with the transient radical to form a much more stable radical adduct, which can be easily detected and characterized by EPR. The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the original, short-lived radical, thereby confirming its existence as a reaction intermediate.
Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a specific bond to an atom is broken in the rate-determining step of a reaction. libretexts.org It is measured by comparing the rate of a reaction using a substrate with a heavier isotope (k_heavy) to the rate with a lighter isotope (k_light). The ratio k_light/k_heavy provides insight into the transition state of the slowest step.
For this compound, the most obvious site for isotopic labeling is the acidic α-hydrogen. By replacing this hydrogen with its heavier isotope, deuterium (B1214612) (D), a primary KIE can be measured for any reaction where the deprotonation of this position is the rate-determining step. If the C-H bond is broken in the slow step, a significant primary KIE (typically kH/kD > 2) is expected because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. libretexts.org Conversely, if kH/kD is close to 1, it implies that C-H bond cleavage is not part of the rate-determining step. Studies on related sulfonation reactions have successfully used KIEs to probe mechanistic details. researchgate.netrsc.org
Crossover Experiments
Crossover experiments are designed to distinguish between intramolecular (a process occurring within a single molecule) and intermolecular (a process involving two or more molecules) reaction pathways, particularly in rearrangements. youtube.com For example, the allyl group of this compound could potentially undergo a researchgate.net-sigmatropic rearrangement to form a sulfinate.
To test the mechanism, a crossover experiment could be designed. One would synthesize two isotopically labeled versions of the starting material. For instance, one batch could have a ¹³C-labeled allyl group, and a second batch could have a deuterium-labeled acetic acid moiety. These two batches are then mixed and subjected to the reaction conditions. If the reaction is purely intramolecular, the products will retain the original isotopic labeling pattern. However, if the reaction is intermolecular, fragments of the molecules may detach and recombine with fragments from other molecules, leading to "crossover" products that contain isotopes from both of the original batches. The absence or presence of these crossover products provides definitive evidence for the nature of the rearrangement.
The table below summarizes how these techniques could be applied to investigate potential reactions of this compound and the interpretation of possible outcomes.
| Technique | Hypothetical Reaction | Experimental Setup | Possible Outcome | Mechanistic Implication |
|---|---|---|---|---|
| EPR Spectroscopy | Radical addition of HBr across the allyl double bond | Run reaction in EPR cavity with a spin trap (e.g., PBN) | Detection of a stable radical adduct signal | Confirms a radical-mediated mechanism |
| Kinetic Isotope Effect | Base-mediated alkylation at the α-carbon | Compare reaction rates of normal compound (C-H) and deuterated compound (C-D) | kH/kD = 5.5 | C-H bond breaking (deprotonation) is the rate-determining step |
| Kinetic Isotope Effect | Base-mediated alkylation at the α-carbon | Compare reaction rates of normal compound (C-H) and deuterated compound (C-D) | kH/kD = 1.1 | Deprotonation is fast and reversible; subsequent step is rate-determining |
| Crossover Experiment | Allylic rearrangement | React a 1:1 mixture of two distinct isotopically labeled starting materials | Only non-crossover products are formed | Reaction proceeds via an intramolecular pathway |
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structure Elucidation and Confirmation
The definitive identification and structural confirmation of "2-(Prop-2-ene-1-sulfonyl)acetic acid" would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For "this compound," ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the allyl group, the methylene (B1212753) group adjacent to the sulfonyl group, and the acidic proton of the carboxylic acid. The acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm, which is a distinctive feature. libretexts.org Protons adjacent to the electron-withdrawing sulfonyl and carboxyl groups would be deshielded and thus shifted downfield.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid would exhibit a characteristic resonance in the range of 160-180 ppm. libretexts.org The carbons of the allyl group and the methylene carbon alpha to the sulfonyl group would also have predictable chemical shifts.
A hypothetical ¹H NMR data table for the compound is presented below to illustrate the expected signals.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| -CH= | 5.8 - 6.0 | multiplet | - |
| =CH₂ | 5.2 - 5.4 | multiplet | - |
| -SO₂-CH₂-C= | 3.8 - 4.0 | doublet | ~7 |
| -SO₂-CH₂-COOH | 4.0 - 4.2 | singlet | - |
Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the molecule. In techniques like electrospray ionization (ESI), the compound would likely be observed as a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group, sulfur dioxide, and cleavage of the allyl group, providing further structural evidence. While specific data is unavailable for the title compound, studies on related molecules like 2-(2-methanesulfonylphenyl)acetic acid show predicted m/z values for various adducts, which is a standard practice in mass spectrometric analysis. uni.lu
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of molecules. nih.govmdpi.com For "this compound," DFT calculations would be performed to optimize its three-dimensional geometry and to compute various electronic descriptors. nih.gov
Commonly, the B3LYP functional combined with a basis set like 6-31G(d,p) is used for such calculations. nih.govias.ac.in These studies can elucidate the distribution of electron density and identify the most reactive sites within the molecule.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions showing electron-deficient areas (electrophilic sites). nih.gov For "this compound," the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, and positive potential around the acidic hydrogen.
A table of hypothetical calculated electronic properties is provided below for illustrative purposes.
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Kinetic stability, reactivity |
| Dipole Moment | 3.5 D | Polarity of the molecule |
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, which can be correlated with experimental data. ias.ac.in
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While no specific reaction pathways involving "this compound" have been reported, this methodology could be applied to understand its synthesis or degradation.
For a hypothetical reaction, computational studies would involve mapping the potential energy surface to locate the minimum energy pathway from reactants to products. This involves identifying the geometry of the transition state, which is the highest point on this pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Such computational investigations provide deep insights into the reaction mechanism at a molecular level, which can be difficult to obtain through experimental means alone. For example, DFT calculations have been used to study the adsorption and reaction of acetic acid on silicon surfaces, elucidating different reaction pathways and their energy profiles. Although the context is different, the methodological approach is transferable to studying reactions involving "this compound".
Derivatization and Functionalization Strategies
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to numerous other functional groups through well-established chemical transformations.
The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy for modifying the compound's physical and chemical properties.
Esterification: The reaction of 2-(prop-2-ene-1-sulfonyl)acetic acid with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding esters. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction where the removal of water can drive the equilibrium towards the product. chemguide.co.uk The reaction is generally performed by heating the carboxylic acid and alcohol together. chemguide.co.uk The use of sulfonic acid-functionalized catalysts can also facilitate this transformation. researchgate.netgoogle.com
Amidation: Amide derivatives can be synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a coupling additive like N-hydroxybenzotriazole (HOBt). nih.govnih.gov This method facilitates the formation of an amide bond under mild conditions and is tolerant of a wide range of functional groups on the amine component. nih.gov This approach is widely used in the synthesis of biologically active molecules. nih.gov
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-(Prop-2-ene-1-sulfonyl)acetate Ester |
| Amidation | Amine (R'R''NH), Coupling Agents (e.g., EDCI, HOBt), Solvent (e.g., THF, DMF) | 2-(Prop-2-ene-1-sulfonyl)acetamide Derivative |
The carboxylic acid group can serve as a precursor to carbon-centered radicals through decarboxylation, enabling the formation of new carbon-carbon bonds. This strategy is a powerful tool in modern organic synthesis.
Photocatalytic methods, often employing iron catalysts, can induce the decarboxylation of carboxylic acids under mild, visible-light-mediated conditions. organic-chemistry.org The resulting alkyl radical can then be trapped by various electrophiles to form new C-C bonds. organic-chemistry.org This radical-based decarboxylation process is compatible with a broad spectrum of functional groups. organic-chemistry.org Another approach involves the use of a photogenerated cation radical, which can effect the decarboxylation of free carboxylic acids to generate radicals. rsc.org These radicals can subsequently participate in reactions such as conjugate additions to form C-C bonds.
These methods provide a pathway to transform the acetic acid moiety of this compound into a more complex alkyl chain, significantly expanding its synthetic potential.
Chemical Modifications of the Allylic Sulfone Moiety
The allylic sulfone moiety is characterized by a carbon-carbon double bond and activated allylic and homoallylic positions, providing multiple sites for functionalization.
The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, making it an excellent Michael acceptor and a reactive component in cycloaddition reactions.
Addition Reactions: The double bond can readily undergo conjugate addition (Michael addition) with a variety of nucleophiles. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds at the β-position relative to the sulfonyl group.
Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions with suitable dienes. These [4+2] cycloadditions are a powerful method for constructing six-membered rings with high stereocontrol. academie-sciences.fr Furthermore, the double bond can participate in [2+2] cycloaddition reactions, for instance with ketenes, to form four-membered cyclobutane (B1203170) rings. mdpi.comnih.gov The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on both reacting partners. nih.gov
| Reaction Type | Reactant | Potential Product Structure |
|---|---|---|
| Michael Addition | Nucleophiles (e.g., Grignard reagents, enamines) | Adduct with new bond at the β-carbon |
| Diels-Alder Cycloaddition | Dienes (e.g., cyclopentadiene) | Six-membered cyclic sulfone |
| [2+2] Cycloaddition | Ketenes, other alkenes | Four-membered cyclic sulfone |
The protons at the carbon atom adjacent to the sulfonyl group (the allylic position) are significantly acidic due to the electron-withdrawing effect of the sulfone. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then react with various electrophiles.
Furthermore, direct C-H functionalization at the allylic position of unactivated alkenes is a modern synthetic strategy that avoids the need for pre-functionalization. rsc.org Catalytic systems based on palladium, rhodium, cobalt, and iridium have been developed for this purpose. rsc.org Selenium-π-acid catalysis also represents a powerful method for achieving regiocontrolled olefin transpositional functionalization, such as chlorination and imidation, at the allylic position. nih.govrsc.org These methods could be applied to introduce a wide range of functional groups at the allylic and potentially homoallylic positions of the sulfone moiety.
Synthesis of Modified Analogs for Broadening Synthetic Utility
The chemical handles present in this compound allow for the synthesis of a wide array of modified analogs, thereby broadening its utility in fields such as medicinal chemistry and materials science. By combining the derivatization strategies discussed above, complex molecules with tailored properties can be constructed.
For instance, the synthesis of libraries of amide and sulfonamide derivatives has proven to be a fruitful strategy in the discovery of new therapeutic agents, including anticancer agents and kinase inhibitors. nih.govacs.orgacs.org The carboxylic acid of the title compound can be converted into a diverse set of amides, while the sulfone moiety can be further functionalized to create novel scaffolds.
Similarly, analogs can be designed where the allylic sulfone part is incorporated into larger cyclic or polycyclic systems via cycloaddition reactions. The resulting complex structures can then be further modified at the carboxylic acid position. The generation of analogs through functionalization at the allylic C-H bond can introduce new stereocenters and points of diversity. nih.gov The ability to systematically modify each part of the this compound framework makes it a valuable and versatile platform for the development of new chemical entities with diverse applications.
Deuterium (B1214612) Labeling for Mechanistic Insights and Tracer Studies
Information not available in the searched scientific literature.
Emerging Applications in Organic Synthesis and Materials Science
2-(Prop-2-ene-1-sulfonyl)acetic acid as a Key Building Block in Complex Molecule Synthesis
The trifunctional nature of this compound makes it a versatile building block for the synthesis of complex organic molecules. The presence of the allyl group, the sulfonyl group, and the carboxylic acid allows for a variety of selective transformations, enabling the construction of diverse molecular scaffolds.
The allyl sulfone moiety is a particularly valuable functional group in organic synthesis. Allylic sulfones can act as versatile intermediates in the formation of carbon-carbon bonds. nih.gov For instance, they can serve as precursors to allylic anions, which can then participate in nucleophilic addition and substitution reactions. Furthermore, the sulfonyl group itself is a good leaving group, facilitating the introduction of other functionalities. This reactivity has been harnessed in the stereocontrolled synthesis of conformationally restricted building blocks like cyclopropanol (B106826) amino acids from allylic sulfones. figshare.com
The carboxylic acid group provides another point for diversification. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through well-established synthetic transformations. youtube.com This allows for the attachment of this compound to other molecules or its integration into larger, more complex structures. The combination of these reactive sites in a single molecule offers a powerful tool for the convergent synthesis of intricate molecular targets.
Table 1: Potential Reactions for the Functionalization of this compound
| Functional Group | Potential Reaction | Product Type |
| Allyl Group | Radical Addition | Functionalized Sulfones |
| Heck Reaction | Arylated or Vinylated Products | |
| Epoxidation | Epoxy Sulfones | |
| Sulfonyl Group | Ramberg-Bäcklund Reaction | Alkenes |
| Julia-Kocienski Olefination | Alkenes | |
| Carboxylic Acid | Esterification | Esters |
| Amidation | Amides | |
| Reduction | Alcohols |
Development of New Reagents and Methodologies Based on its Unique Reactivity Profile
The distinct electronic properties and reactivity of this compound can be exploited to develop novel reagents and synthetic methodologies. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent allyl group, making it susceptible to a range of transformations that might not be as efficient with simple alkenes.
For example, the allyl sulfone moiety can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct carbocyclic and heterocyclic systems. The development of new catalytic systems that can selectively activate the different functional groups of this compound would open up new avenues for synthetic innovation.
Furthermore, the sulfonyl group itself is a key component of many important reagents in organic synthesis. While traditionally used as a protecting group or a leaving group, recent research has focused on the development of new reactions involving the sulfonyl moiety. researchgate.net For instance, sulfonyl-containing compounds have been employed in the design of new catalysts and ligands. The unique combination of functionalities in this compound could inspire the design of novel reagents for specific synthetic challenges.
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern organic synthesis. The synthesis and transformations of this compound can be approached from a green chemistry perspective in several ways.
The synthesis of sulfones, for example, has traditionally relied on oxidation methods that often use stoichiometric and hazardous oxidizing agents. organic-chemistry.org The development of catalytic and more environmentally benign oxidation methods, such as those using molecular oxygen or hydrogen peroxide as the oxidant, would represent a significant step towards a greener synthesis of this compound. nih.gov Photocatalysis has also emerged as a powerful and sustainable strategy for the synthesis of sulfonated compounds under mild conditions. bohrium.commdpi.com
In terms of its transformations, the atom-economical nature of many reactions involving allyl sulfones, such as catalytic additions, aligns well with the principles of green chemistry. nih.gov Furthermore, the use of water as a solvent, where possible, would further enhance the green credentials of processes involving this compound. The development of solvent-free reaction conditions or the use of recyclable catalysts are other avenues for making the chemistry of this compound more sustainable.
Integration into Flow Chemistry and Automated Synthesis Protocols
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.gov The unique properties of this compound and its derivatives make them potentially well-suited for integration into flow chemistry and automated synthesis platforms.
For instance, the synthesis of sulfonyl chlorides, which could be precursors to this compound, has been successfully demonstrated in a continuous flow setup, offering a safer and more efficient alternative to traditional batch methods. rsc.org The precise control over reaction parameters afforded by flow reactors could be particularly beneficial for managing the reactivity of the multiple functional groups in this compound, potentially leading to higher yields and selectivities in its transformations.
Automated synthesis platforms, which combine robotics with chemical synthesis, can accelerate the discovery and optimization of new reactions and molecules. The well-defined reactivity of the functional groups in this compound would allow for its systematic derivatization using automated platforms, enabling the rapid generation of compound libraries for screening in drug discovery or materials science applications.
Future Prospects in Unexplored Reactivity and Catalytic Cycles
The full potential of this compound in organic synthesis and materials science is likely yet to be realized. There are numerous avenues for future research that could uncover novel reactivity and applications for this versatile molecule.
One area of interest is the exploration of new catalytic cycles that involve the activation of the C-S bond of the sulfonyl group. While challenging, the development of catalysts that can facilitate the cleavage and functionalization of this bond would open up unprecedented opportunities for synthetic transformations. acs.org
Furthermore, the unique combination of the allyl, sulfonyl, and carboxylic acid groups could lead to the discovery of novel tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly desirable as they increase the efficiency of a synthesis by reducing the number of steps and purification procedures.
In the realm of materials science, the incorporation of this compound into polymers or other materials could impart unique properties. The sulfonyl group is known to influence the electronic and physical properties of materials, and the allyl group provides a handle for polymerization or cross-linking. The carboxylic acid can be used to tune the solubility or to anchor the molecule to surfaces.
Q & A
Q. How can the electronic structure of 2-(Prop-2-ene-1-sulfonyl)acetic acid be modeled computationally?
- Methodological Answer: Density-functional theory (DFT) with hybrid functionals like B3LYP is recommended. Incorporate exact exchange terms to improve accuracy in thermochemical calculations, such as atomization energies and ionization potentials. Basis sets like 6-31G(d,p) are suitable for geometry optimization, followed by vibrational frequency analysis to confirm minima .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Use P95 respirators (US) or P1 (EU) for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective suits. Prevent environmental release by using closed systems and secondary containment .
Q. How can the compound be synthesized with minimal by-products?
- Methodological Answer: Optimize reaction conditions using slow reagent addition (e.g., dropwise bromination in acetic acid) to control exothermicity. Employ catalysts like DMAP for esterification steps. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are suitable for characterizing its structure?
- Methodological Answer: Use / NMR to confirm sulfonyl and acetic acid groups. IR spectroscopy identifies S=O stretches (~1350–1150 cm) and carboxylic O-H (~2500–3000 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can discrepancies between experimental and DFT-calculated vibrational spectra be resolved?
Q. What strategies determine hydrogen-bonding motifs in its crystal lattice?
- Methodological Answer: Perform single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å). Refine data using SHELXL, and analyze hydrogen bonds with Mercury software. Identify motifs like via graph-set analysis .
| Hydrogen Bond Parameters | Values |
|---|---|
| D–H···A distance | 1.8–2.2 Å |
| Angle (D–H···A) | 150–180° |
| Symmetry operation | Centrosymmetric dimers |
Q. How to assess its reactivity in nucleophilic addition reactions?
Q. What statistical methods address inconsistencies in solubility data?
- Methodological Answer: Apply Grubbs’ test to identify outliers. Use ANOVA for multi-condition comparisons (e.g., solvent polarity, temperature). Report confidence intervals (95%) and RSD for replicate measurements .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic data on bond angles?
- Methodological Answer: Compare thermal displacement parameters () to assess disorder. Re-examine data collection (e.g., θ range > 25° for completeness). Validate against Cambridge Structural Database (CSD) entries for similar sulfonyl compounds .
Q. Why do DFT-calculated and experimental pKa values differ?
- Methodological Answer:
Include explicit solvent molecules (e.g., water) in DFT calculations. Use cluster-continuum models for solvation energy. Validate with potentiometric titrations under standardized ionic strength (e.g., 0.1 M KCl) .
Experimental Design Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
